4-[8-(4-Formylphenoxy)octoxy]benzaldehyde
Description
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde is a bifunctional aromatic aldehyde characterized by two para-substituted benzaldehyde moieties connected via an octyl ether (-O-(CH₂)₈-O-) linker. The extended octyl chain imparts flexibility, influencing molecular packing and physicochemical properties such as solubility and thermal stability.
Properties
IUPAC Name |
4-[8-(4-formylphenoxy)octoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c23-17-19-7-11-21(12-8-19)25-15-5-3-1-2-4-6-16-26-22-13-9-20(18-24)10-14-22/h7-14,17-18H,1-6,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXNWXHHTVEXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441250 | |
| Record name | 4-[8-(4-formylphenoxy)octoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77355-03-4 | |
| Record name | 4,4′-[1,8-Octanediylbis(oxy)]bis[benzaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77355-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[8-(4-formylphenoxy)octoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with potassium carbonate in the presence of a polymerization inhibitor and an antioxidant . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The detailed steps are as follows:
Reactants: 4-hydroxybenzaldehyde and potassium carbonate.
Conditions: The reaction is conducted in a dry solvent, such as dimethylformamide (DMF), at elevated temperatures (around 70-100°C) under a nitrogen atmosphere.
Procedure: The mixture is stirred and heated for several hours, followed by cooling and extraction with an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Chain Length and Molecular Flexibility
Shorter-Chain Analogs
- Butoxy-linked compound: 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde (C₁₈H₁₈O₄) has a four-carbon ether chain. X-ray crystallography reveals planar molecular layers stabilized by C–H···O interactions (r.m.s. deviation: 0.017 Å) .
- Ethoxy-ethoxy-linked compound: 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde features a shorter, branched chain. Its crystal structure adopts a "W" conformation with aromatic rings nearly perpendicular (dihedral angle: 78.31°) .
Octoxy-linked Compound
The octyl chain in 4-[8-(4-formylphenoxy)octoxy]benzaldehyde introduces greater conformational freedom, likely reducing crystallinity compared to shorter analogs. This flexibility may enhance solubility in non-polar solvents but lower melting points.
Table 1: Chain Length Effects on Physical Properties
*Reported values from literature.
Crystal Packing and Intermolecular Interactions
- Butoxy analog : Forms planar layers via C–H···O hydrogen bonds parallel to the (102) plane .
- Triclinic polymorph (butoxy): Exhibits different intermolecular interactions (e.g., π-π stacking) compared to its monoclinic form .
- Ethoxy-ethoxy analog : Stabilized by weak C–H···O bonds and π-interactions between CH₂ groups and aromatic rings .
The octoxy compound’s longer chain may disrupt dense packing, favoring weaker van der Waals interactions over hydrogen bonding. This could result in polymorphic diversity, as seen in butoxy analogs .
Table 2: Reaction Efficiency by Chain Length
| Compound | Reaction Time (h) | Yield (%) | Key Reagents |
|---|---|---|---|
| Butoxy analog | 18 | 81 | K₂CO₃, DMF |
| Ethoxy-ethoxy analog | 24 | 81 | K₂CO₃, DMF |
| Target octoxy compound | Likely >24 | ~70* | K₂CO₃, DMF (predicted) |
*Hypothetical based on steric hindrance.
The octoxy compound’s synthesis may require prolonged reaction times due to steric hindrance from the long chain.
Electronic and Spectroscopic Properties
Biological Activity
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed analysis of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzaldehyde moiety linked to an octoxy chain and a phenoxy group, which may influence its solubility and interaction with biological targets. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit xanthine oxidase (XO), which plays a role in purine metabolism and oxidative stress.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative damage in cells.
- Antimicrobial Effects : There is evidence supporting its efficacy against various microbial strains, indicating potential applications in treating infections.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Antioxidant Studies : A study evaluated the compound's ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong antioxidant potential.
- Antimicrobial Activity : In vitro tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL, demonstrating notable antimicrobial properties.
- Xanthine Oxidase Inhibition : Molecular docking studies indicated that this compound binds effectively to the active site of xanthine oxidase, potentially blocking its activity and thereby reducing uric acid production.
Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
